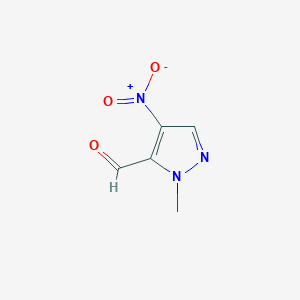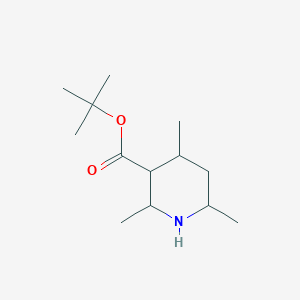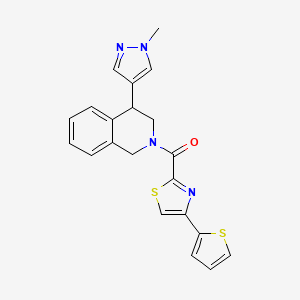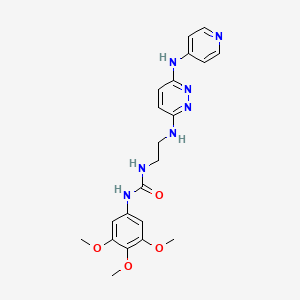
2-Methyl-4-nitro-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitro-pyrazole-3-carbaldehyde is a chemical compound. Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesis of a novel, powerful family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research by Lanke and Sekar (2016) on pyrazole-based nonlinear optical (NLO) materials highlights the synthesis of D-π-A derivatives from pyrazole-carbaldehyde compounds. These materials exhibit significant hyperpolarizability, indicating potential applications in optical technologies such as telecommunications and information processing. The study utilized Density Functional Theory (DFT) and Time-Dependent DFT to predict and corroborate experimental findings, demonstrating the compounds' potential as efficient NLO materials (Lanke & Sekar, 2016).
Anticancer Properties
Rashdan et al. (2018) focused on the green synthesis of pyrazolo[1,2-b]phthalazinediones using pyrazole-carbaldehydes. These compounds exhibited promising anticancer activities against hepatic cancer cell lines, suggesting their potential as therapeutic agents. The study emphasizes the importance of eco-friendly synthesis methods in developing pharmacologically relevant compounds (Rashdan et al., 2018).
Antioxidant Molecules
Jayalakshmi et al. (2015) developed a green methodology to synthesize biopertinent pyrazole-decorated nitriles and acrylates from pyrazole-carbaldehydes. These compounds were identified as potent antioxidants, highlighting their potential in combating oxidative stress-related diseases. The synthesis process was noted for its efficiency and environmental friendliness, making it a valuable approach in medicinal chemistry (Jayalakshmi et al., 2015).
Antimicrobial Agents
The development of antimicrobial agents is another key area of application. A study by Bhat et al. (2016) synthesized a new series of pyrazole derivatives with potent antimicrobial properties. These compounds were evaluated for their efficacy against various bacterial and fungal strains, showing broad-spectrum antimicrobial activity. The research highlights the potential of pyrazole-carbaldehyde derivatives in addressing the growing concern of antimicrobial resistance (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Methyl-4-nitro-pyrazole-3-carbaldehyde.
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Related compounds, such as indole derivatives, are known to have various biological activities
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment between 2-8°c . This suggests that environmental conditions could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIYKUMGMYONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)


![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)


![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)
